(1-Oxidopyridin-4-yl)(phenyl)methanone
Description
Properties
CAS No. |
14178-29-1 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)11-6-8-13(15)9-7-11/h1-9H |
InChI Key |
UQNSTGILJBPJQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
Other CAS No. |
14178-29-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxidopyridin 4 Yl Phenyl Methanone and Analogous Structures
Strategies for Pyridine (B92270) N-Oxide Formation via Oxidation of Pyridine Precursors
The most direct and common method for synthesizing (1-Oxidopyridin-4-yl)(phenyl)methanone is the oxidation of the nitrogen atom of 4-benzoylpyridine (B1666322). The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing reactivity for both nucleophilic and electrophilic substitutions, particularly at the 2- and 4-positions. scripps.eduwikipedia.orgsemanticscholar.org A variety of oxidizing agents have been successfully employed for this transformation.
Peroxy acids are frequently used reagents for the N-oxidation of pyridines. wikipedia.org The first reported synthesis of pyridine N-oxide itself utilized peroxybenzoic acid. wikipedia.org A common and effective modern reagent is meta-Chloroperoxybenzoic acid (m-CPBA), which can oxidize pyridine compounds in solvents like dichloromethane, often starting at low temperatures (0-5 °C) and proceeding to completion at room temperature. google.comresearchgate.net Hydrogen peroxide is another widely used oxidant, typically in the presence of an acid like acetic acid or with a metal catalyst. researchgate.netumich.edu For instance, refluxing 4-methoxypyridine (B45360) with 30% aqueous hydrogen peroxide in acetic acid is an efficient method for preparing its N-oxide. google.comresearchgate.net Metal-catalyzed oxidations, such as those using methyltrioxorhenium (MTO) with hydrogen peroxide, offer a milder alternative. researchgate.netumich.edu
The table below summarizes various oxidizing systems used for the synthesis of pyridine N-oxide derivatives.
| Oxidizing Agent/System | Precursor Example | Conditions | Yield | Purity | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | 4-Cyanopyridine | Dichloromethane, 0°C to 20-25°C, 24h | — | — | google.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Chloroform | Good | — | researchgate.net |
| Hydrogen Peroxide / Acetic Acid | 4-Methoxypyridine | Reflux, 24h | — | — | google.com |
| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | 4-Methoxypyridine | Dichloromethane, Room Temp. | — | — | researchgate.net |
Introduction of the Benzoyl Moiety at the C4 Position of Pyridine N-Oxide Scaffolds
An alternative synthetic direction involves starting with pyridine N-oxide and introducing the benzoyl group at the C4-position. This approach relies on the activated nature of the pyridine N-oxide ring toward substitution.
Recent advancements in organic electrochemistry have highlighted the use of pyridine N-oxide derivatives as powerful hydrogen atom transfer (HAT) mediators. acs.org This system is particularly effective for the selective oxygenation of benzylic C(sp³)–H bonds to form valuable aryl ketones. acs.org In this process, the pyridine N-oxide is not the substrate being functionalized but rather a catalyst that facilitates the transformation of other molecules. acs.org The mechanism involves the electrochemical oxidation of the pyridine N-oxide mediator, which then abstracts a hydrogen atom from the benzylic position of a substrate, initiating its oxidation to a ketone. acs.org The structural tunability of the pyridine N-oxide allows for the optimization of its redox potential and bond dissociation energy to suit a wide range of substrates. acs.org While this specific pathway is used to synthesize aryl ketones using pyridine N-oxides as catalysts, it showcases a modern synthetic application of the pyridine N-oxide scaffold in C-H functionalization chemistry. acs.org
Beyond electrochemical methods, other strategies can be employed to introduce an aryl ketone group onto a pyridine N-oxide ring. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing pyridine N-oxides, typically at the C2 position. semanticscholar.org Adapting these conditions for a C-H benzoylation at the C4 position could provide a direct route from pyridine N-oxide to the target molecule.
Another established approach involves the reaction of activated pyridine N-oxides with nucleophiles. For example, treating a pyridine N-oxide with trifluoromethanesulfonic anhydride (B1165640) activates the ring for nucleophilic attack, which can be directed to the C4 position. nih.gov The use of a benzoyl-equivalent nucleophile in such a reaction could forge the desired C-C bond. Similarly, the addition of Grignard reagents to pyridine N-oxides is a known method for producing substituted pyridines, offering a potential route to introduce the phenyl group, which could then be oxidized at the adjacent carbon. researchgate.net
Regio- and Stereoselective Synthetic Approaches to Pyridine N-Oxide Derivatives
Controlling the position of substitution (regioselectivity) on the pyridine N-oxide ring is crucial for the efficient synthesis of a specific isomer like the C4-substituted this compound. The N-oxide group activates the C2 and C4 positions for both nucleophilic and electrophilic attack. scripps.eduwikipedia.org The choice of reagents and reaction conditions can selectively favor one position over the other.
For example, the reaction of pyridine N-oxide derivatives with malonate anions, activated by trifluoromethanesulfonic anhydride, can be tuned to selectively yield either 2- or 4-substituted products. nih.gov Similarly, the reaction between pyridine N-oxides and benzynes can lead to different regioisomers, with the formation of 2-substituted pyridines being achievable under modified conditions. nih.gov Specific reagents have also been developed for highly regioselective functionalization. Baran et al. reported a method for the C2-selective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator. tcichemicals.com In another approach, reacting pyridine N-oxides with Kulinkovich reagents (titanacyclopropanes) leads to highly regioselective C2-alkylation. acs.org Understanding these directing effects is key to designing a synthesis that specifically targets the C4 position, either by blocking the C2/C6 positions or by choosing conditions that inherently favor C4 functionalization.
Exploration of New Methodologies for this compound Synthesis
The field of synthetic organic chemistry is continually evolving, with new methodologies that could be applied to the synthesis of this compound. Photoredox catalysis has emerged as a powerful strategy for C-H functionalization. acs.orgrsc.org Pyridine N-oxides have been used as HAT precursors in these reactions, enabling the alkylation of C-H bonds under mild, purely organic conditions. acs.org The development of photocatalytic C-H acylation reactions could provide a novel and direct pathway to the target compound from pyridine N-oxide.
Furthermore, advances in electrochemical synthesis offer green and efficient alternatives to traditional methods. nih.gov The ability to use traceless electrons as the oxidant or reductant avoids hazardous chemical reagents. acs.org The regiodivergent electrochemical C-H carboxylation of pyridines, where the choice of a divided or undivided electrolysis cell completely reverses the site selectivity, demonstrates the high level of control achievable with electrochemical methods. nih.gov Applying these principles to C-H benzoylation could enable a highly selective and sustainable synthesis of this compound.
Reactivity and Mechanistic Investigations of 1 Oxidopyridin 4 Yl Phenyl Methanone
Oxidative Reactivity in Organic Transformations Catalyzed or Mediated by Pyridine (B92270) N-Oxides
Pyridine N-oxides, including (1-Oxidopyridin-4-yl)(phenyl)methanone, are versatile and mild nucleophilic oxidants. thieme-connect.de The inherent weakness of the nitrogen-oxygen bond, with a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine N-oxide, facilitates its cleavage and subsequent oxygen transfer. thieme-connect.de This property is harnessed in various oxidative transformations, both with and without metal catalysts.
Gold-Catalyzed Oxidation Mechanisms
In the realm of homogeneous gold catalysis, pyridine N-oxides have emerged as effective oxidants, particularly in the oxidation of alkynes. nih.govorganic-chemistry.org The general mechanism involves the activation of a C-C triple bond by a π-acidic gold(I) or gold(III) catalyst, making it susceptible to nucleophilic attack. nih.gov The oxygen atom of the pyridine N-oxide acts as the nucleophile, attacking the activated alkyne to form an alkenylgold intermediate. nih.gov Subsequent heterolytic cleavage of the weak O-N bond drives the oxidation, often leading to the formation of a highly electrophilic α-oxo gold carbene intermediate. thieme-connect.denih.gov This reactive species can then undergo various further transformations. nih.gov
For instance, gold-catalyzed intermolecular oxidation of terminal alkynes using a pyridine N-oxide derivative can efficiently produce α-acetoxy ketones. organic-chemistry.org The reaction is proposed to proceed through an α-oxo gold carbene that undergoes intermolecular O-H insertion. organic-chemistry.org Similarly, gold(I)-catalyzed oxidative rearrangements of propargyl alcohols to 1,3-diketones have been achieved using pyridine N-oxides as external oxidants. organic-chemistry.org In some cases, trapping experiments with styrene (B11656) have been conducted to probe the mechanism, with the absence of cyclopropanation products suggesting that the reaction may follow a carbenoid pathway rather than involving a free carbene. nih.gov
A gold(III)-catalyzed regioselective oxidation/cycloisomerization of diynes using pyridine N-oxide as the oxidant has also been developed, yielding fused furan (B31954) derivatives. acs.org Mechanistic studies suggest this transformation proceeds through a concerted process involving a β-gold vinyloxypyridinium intermediate. acs.org
Metal-Free Oxidative Dioxygenation Processes
The oxidative capacity of pyridine N-oxides is not limited to metal-catalyzed systems. Metal-free oxidative processes have been developed, highlighting the intrinsic reactivity of the N-O bond. A notable example is the rapid, metal-free dioxygenation of ynamides, which can be achieved using pyridine N-oxides as the oxidants under molecular iodine catalysis. organic-chemistry.org This protocol has been extended to nonactivated alkynes, such as diarylacetylenes, to synthesize various benzil (B1666583) derivatives. organic-chemistry.org
Furthermore, certain heterocyclic N-oxides can release atomic oxygen [O(3P)] upon photochemical induction. nih.gov While this has been more extensively studied for other N-oxides like pyridazine (B1198779) N-oxides, it demonstrates a pathway for metal-free oxidation where the N-oxide serves as a precursor to a highly reactive oxygen species. nih.gov This process has been shown to mediate the oxidation of C-H bonds in complex molecules. nih.gov
Hydrogen Atom Transfer (HAT) Pathways in Electrochemical Oxidations
Pyridine N-oxides have been identified as effective mediators for hydrogen atom transfer (HAT) in electrochemical oxidations. acs.org This approach offers a sustainable method for synthesizing valuable carbonyl compounds through the selective oxygenation of benzylic C(sp3)–H bonds. acs.org In these systems, an electrochemically generated pyridine N-oxyl radical cation acts as a potent hydrogen atom abstracting agent. semanticscholar.orgresearchgate.net
The efficacy of the HAT process can be finely tuned by modifying the electronic properties of the substituents on the pyridine ring. acs.org This allows for the adjustment of the O–H bond dissociation energy and the oxidation potential of the pyridine N-oxide to match the target C–H bond. acs.org A quantitative structure-activity relationship (QSAR) has been explored through high-throughput screening and neural network models to predict the most effective catalyst-substrate pairings. acs.org The formation of an electron-donor-acceptor (EDA) complex between a protonated substrate and the N-oxide can preclude the need for a separate photocatalyst, allowing the N-oxide itself to act as the HAT reagent under light irradiation. semanticscholar.orgrsc.org
| Substituent on Pyridine Ring | Electronic Effect | Predicted Impact on HAT Ability | Rationale |
|---|---|---|---|
| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases electron density on the ring and oxygen atom. | Decreases the strength of the resulting O-H bond, potentially enhancing HAT activity for weaker C-H bonds. | Stabilizes the N-oxyl radical cation, making it a more selective and less reactive HAT agent. |
| Electron-Withdrawing Group (e.g., -CN, -NO2, -C(O)Ph) | Decreases electron density on the ring and oxygen atom. | Increases the strength of the resulting O-H bond, making the N-oxyl radical cation a more powerful HAT agent. | Destabilizes the N-oxyl radical cation, increasing its reactivity and ability to abstract stronger C-H bonds. |
Nucleophilic and Electrophilic Reactivity of the Pyridine N-Oxide Moiety
The pyridine N-oxide group significantly alters the reactivity of the aromatic ring compared to unsubstituted pyridine. The interplay between the electron-donating resonance effect of the N-oxide oxygen and the inductive electron-withdrawing effect of the positively charged nitrogen atom governs its interactions with both nucleophiles and electrophiles. pearson.comscripps.edu
Reactions with Organometallic Reagents (e.g., Grignard Chemistry)
Pyridine N-oxides react with organometallic reagents, such as Grignard reagents (R-MgX). researchgate.netyoutube.com The general pathway involves the initial attack of the N-oxide oxygen onto an electrophile, which can be the magnesium atom of the Grignard reagent or another activating species. scripps.edu This activation is followed by the nucleophilic addition of the organometallic's carbanionic portion (R-) to the pyridine ring. scripps.edu This addition typically occurs at the C2 (ortho) or C4 (para) position. youtube.com
The regioselectivity of the addition can be influenced by the nature of the nucleophile and any activating groups. researchgate.net For instance, the reaction of pyridine N-oxides with various Grignard reagents can lead to a diverse set of substituted heterocycles. researchgate.net However, these reactions can sometimes result in ring-cleavage, yielding products like dienal oximes. youtube.com
Electrophilic Aromatic Substitution Patterns in Pyridine N-Oxides
In stark contrast to pyridine, which is highly deactivated towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the C3 position, pyridine N-oxide is activated and directs substitution to the C2 and C4 positions. rsc.orgvaia.comyoutube.com This enhanced reactivity is due to the ability of the N-oxide oxygen to donate electron density into the ring through resonance. pearson.com The resonance structures show an increased electron density at the ortho (C2, C6) and para (C4) carbons, making these sites more susceptible to electrophilic attack. pearson.comvaia.com
| Compound | Reactivity toward EAS | Directing Position | Reason |
|---|---|---|---|
| Pyridine | Deactivated | C3 (meta) | The electronegative nitrogen atom withdraws electron density from the ring inductively and deactivates all positions, particularly C2 and C4. |
| Pyridine N-Oxide | Activated | C2 (ortho) and C4 (para) | The N-oxide oxygen donates electron density via resonance, increasing the nucleophilicity of the C2 and C4 positions. pearson.comrsc.org |
The nitration of pyridine N-oxide serves as a classic example. While nitration of pyridine itself is extremely difficult due to the deactivation of the ring and protonation of the nitrogen in the required strong acid medium, pyridine N-oxide undergoes nitration more readily. rsc.org Computational studies have shown that the kinetic product is the ortho-nitro compound, but if explicit solvation of the N-oxide oxygen occurs, the para product is favored, which aligns with experimental observations. rsc.org Following the substitution reaction, the N-oxide group can be removed via deoxygenation using reagents like phosphorus trichloride (B1173362) or triphenylphosphine, providing a powerful synthetic route to 4-substituted pyridines that are otherwise difficult to access. youtube.com
Nucleophilic Addition Reactions at C2 and C4 Positions of Pyridine N-Oxide Ring
The pyridine N-oxide ring exhibits a distinct reactivity pattern, rendering it susceptible to both electrophilic and nucleophilic attack. The presence of the N-oxide functional group significantly influences the electron distribution within the aromatic ring. Through resonance, the oxygen atom can delocalize its negative charge into the pyridine ring, which increases the electron density at the C2 (ortho) and C4 (para) positions, making them nucleophilic. Conversely, the inductive effect of the positively charged nitrogen atom makes these same positions electrophilic and thus prime targets for nucleophilic attack. thieme-connect.dearkat-usa.org This dual reactivity makes pyridine N-oxides versatile intermediates in organic synthesis. scripps.edu
The preferred sites for both electrophilic and nucleophilic substitutions are the C2, C4, and C6 positions. acs.org Generally, nucleophilic reactions on pyridine N-oxides proceed via an initial attack of an electrophile on the oxygen atom. This is followed by a 1,2- or 1,4-addition of a nucleophile, which ultimately displaces the oxygen-containing leaving group. acs.org
A general and convenient one-pot procedure has been developed for the synthesis of 2-substituted pyridines from the corresponding pyridine N-oxides and various nucleophiles. nih.gov This method serves as a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. The process involves the use of the phosphonium (B103445) salt, PyBroP, to activate the N-oxide substrate, facilitating the reaction with a wide range of nucleophiles and heterocyclic N-oxides. nih.gov
In the context of this compound, the benzoyl group at the C4 position is an electron-withdrawing group, which further enhances the electrophilicity of the C2 and C6 positions, making them particularly susceptible to nucleophilic attack. The reactivity of the C4 position towards nucleophilic addition is comparatively diminished due to the presence of the ketone substituent, though reactions at this site are not entirely precluded depending on the reaction conditions and the nature of the nucleophile.
Research has demonstrated that in reactions of pyridine N-oxides with acyl chlorides in the presence of cyclic ethers, a regioselective three-component reaction occurs, leading to a substituted pyridine as a single regioisomer. orgsyn.org Isotopic labeling studies support a mechanism that proceeds through a carbene intermediate. orgsyn.org
| Position | Electronic Character | Susceptibility to Nucleophilic Attack | Influencing Factors |
|---|---|---|---|
| C2 (ortho) | Electrophilic | High | Activated by N-oxide and C4-benzoyl group. |
| C4 (para) | Electrophilic | Moderate | Activated by N-oxide, but sterically and electronically influenced by the benzoyl group. |
| C6 (ortho) | Electrophilic | High | Activated by N-oxide and C4-benzoyl group. |
Advanced Reaction Mechanisms Involving Pyridine N-Oxide Ketones
Pericyclic Reactions and Rearrangements (e.g., with Ketenes)
Pyridine N-oxides are known to participate in various pericyclic reactions and rearrangements, demonstrating their utility in the synthesis of complex heterocyclic systems. One notable reaction is the interaction with ketenes. For instance, the reaction of dimethylketene (B1620107) with pyridine N-oxide yields several products, including acetone, pyridine, and 4-isopropylpyridine, alongside a bicyclic compound. youtube.com The formation of this bicyclic adduct is proposed to occur through the reaction of the pyridine N-oxide with an α-lactone intermediate derived from the ketene. youtube.com The structures of such adducts have been confirmed through single-crystal X-ray analysis, and the formation mechanism has been investigated using computational methods. wikipedia.org
Another significant rearrangement is the Boekelheide rearrangement, which typically occurs when pyridine N-oxides with an alkyl group at the 2-position react with acid anhydrides like acetic anhydride (B1165640). organic-chemistry.orggoogle.com The reaction proceeds through acylation of the N-oxide oxygen, followed by proton abstraction from the alkyl side chain. The resulting intermediate can then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement, characterized by a six-membered transition state, to furnish an acyloxymethylpyridine derivative. organic-chemistry.org While the title compound, this compound, lacks a C2-alkyl group, analogous rearrangements can be envisioned with appropriately substituted derivatives.
Furthermore, thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide has been shown to produce N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted and regiospecific acs.org and wikipedia.orgwikipedia.org sigmatropic rearrangements. scripps.edu
[3+3] Annulation Chemistry of Pyridine N-Oxides
Pyridine N-oxides can serve as dielectrophilic partners in annulation reactions to construct six-membered ring systems. In these reactions, the pyridine N-oxide acts as a three-atom component. While specific examples of [3+3] annulation involving this compound are not extensively detailed, the general reactivity pattern of pyridine N-oxides supports their participation in such cycloadditions.
For example, a gold-catalyzed [3+3] cycloaddition between nitrosobenzene (B162901) and a β,γ-unsaturated α-diazo ester has been developed to provide access to quinoline (B57606) N-oxides. thieme-connect.de This process involves the generation of a gold carbene, its regioselective trapping by the nitroso compound, followed by electrocyclic ring closure and aromatization. thieme-connect.de This highlights the potential of N-oxide moieties to participate in complex, multi-step annulation sequences.
Related strategies, such as the [3+2+1] annulation, have also proven effective for synthesizing highly functionalized pyridine N-oxides. This approach combines a stabilized enolate, a vinamidinium salt, and hydroxylamine (B1172632) to construct the pyridine N-oxide ring with high regioselectivity and in good to excellent yields. The versatility of these annulation strategies opens avenues for the synthesis of a wide array of substituted pyridine N-oxides that can be further elaborated into more complex molecules.
Catalytic Promotion by this compound or Analogues
Mechanism of Hydrosilylation Catalysis Promoted by Pyridine N-Oxides
Pyridine N-oxides, including analogues of this compound, have been identified as effective promoters or initiators for certain catalytic reactions, most notably the hydrosilylation of carbonyl compounds. Hydrosilylation is a significant process for the reduction of aldehydes and ketones to their corresponding alcohols.
Research has demonstrated that the addition of pyridine N-oxide can significantly promote the catalytic activity of [PSiP]-pincer iron hydrides in the hydrosilylation of various carbonyl compounds. The key role of the pyridine N-oxide is to facilitate the formation of a coordinatively unsaturated hydrido iron intermediate, which is a crucial species in the catalytic cycle.
The proposed mechanism involves the following key steps:
Substrate Coordination : The unsaturated metal hydride complex then coordinates to the carbonyl substrate.
Hydrosilylation : The coordinated substrate undergoes hydrosilylation, followed by product release and regeneration of the active catalyst.
The addition of pyridine N-oxide has been shown to lower the required reaction temperature and increase the reaction yields significantly. For instance, in the hydrosilylation of acetophenone (B1666503) catalyzed by a specific [PSiP]-pincer iron hydride complex, the yield increased from 25% without pyridine N-oxide to 98% with its addition at 30 °C.
| Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| [PSiP]-pincer iron hydride | 30 | 25 | |
| [PSiP]-pincer iron hydride + Pyridine N-Oxide | 30 | 98 |
This promotion effect underscores the utility of pyridine N-oxides not just as reactants or intermediates, but also as crucial additives in homogeneous catalysis, enabling milder reaction conditions and improved efficiency.
Advanced Spectroscopic and Structural Characterization of 1 Oxidopyridin 4 Yl Phenyl Methanone
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
In the absence of experimental data, a detailed functional group analysis based on characteristic vibrational frequencies is not possible. Such an analysis would typically involve the assignment of observed spectral bands to specific vibrational modes, such as the stretching and bending of the N-O bond in the pyridine (B92270) N-oxide moiety, the C=O stretching of the ketone group, and the various vibrations of the aromatic rings.
For a complete and accurate vibrational analysis of (1-Oxidopyridin-4-yl)(phenyl)methanone, experimental determination of its IR and Raman spectra is necessary. Alternatively, computational methods, such as Density Functional Theory (DFT) calculations, could provide theoretical vibrational frequencies and spectral profiles. These theoretical studies would offer valuable insights into the expected positions and intensities of the vibrational bands, aiding in the interpretation of future experimental work. At present, no such computational studies with detailed spectral data for this specific molecule have been published.
Therefore, the generation of data tables and a detailed discussion of the research findings for the vibrational spectroscopy of this compound cannot be provided.
Theoretical and Computational Chemistry Studies of 1 Oxidopyridin 4 Yl Phenyl Methanone
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like (1-Oxidopyridin-4-yl)(phenyl)methanone.
Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimization is typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p) mdpi.com.
The energetic landscape of a molecule describes the various conformations and their relative energies. By performing a potential energy surface scan, different stable conformers and the transition states that connect them can be identified. This analysis is crucial for understanding the molecule's flexibility and the rotational barriers associated with specific bonds, such as the bond connecting the phenyl and carbonyl groups, and the bond between the carbonyl group and the pyridine (B92270) N-oxide ring.
Table 1: Illustrative Optimized Geometric Parameters for a Methanone Derivative (B3LYP/6-31G(d) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C=O Bond Length | 1.23 |
| C-C (phenyl-carbonyl) Bond Length | 1.50 |
| C-C (pyridyl-carbonyl) Bond Length | 1.51 |
| O-N (N-oxide) Bond Length | 1.25 |
| C-N-C (in pyridine ring) Angle | 120.5 |
The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide valuable insights into the distribution of electrons within this compound.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability thaiscience.infoscirp.org. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the N-oxide group, while the LUMO would likely be centered on the carbonyl group and the pyridine ring researchgate.net.
Charge Distribution: The distribution of electron density in a molecule can be quantified through various population analysis schemes, such as Mulliken charge analysis niscpr.res.inresearchgate.netresearchgate.net. This analysis assigns partial charges to each atom, revealing the electrostatic nature of the molecule. In this compound, the oxygen atom of the N-oxide group and the carbonyl oxygen are expected to carry significant negative charges, while the nitrogen atom of the pyridine ring and the carbonyl carbon would be positively charged. This charge distribution is crucial for understanding intermolecular interactions and reactivity researchgate.netajchem-a.com.
Table 2: Illustrative Mulliken Atomic Charges for a Methanone Derivative
| Atom | Charge (arbitrary units) |
|---|---|
| Carbonyl Oxygen | -0.55 |
| N-Oxide Oxygen | -0.60 |
| Carbonyl Carbon | +0.45 |
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack researchgate.netresearchgate.netnih.gov. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl and N-oxide oxygen atoms, and positive potential near the hydrogen atoms of the aromatic rings and the carbonyl carbon thaiscience.inforesearchgate.net.
Fukui Functions: Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a particular point in the molecule when an electron is added or removed. They help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. The Fukui function analysis can provide a more quantitative prediction of reactivity compared to the qualitative MEP analysis researchgate.netresearchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) and understanding the photophysical properties of compounds like this compound mdpi.comresearchgate.netrsc.orgnih.govmdpi.com.
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of the molecule. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to validate the computational model mdpi.comrsc.org. The analysis of the molecular orbitals involved in these transitions can reveal their nature, such as n → π* or π → π* transitions. For this compound, electronic transitions are expected to involve the π systems of the aromatic rings and the lone pairs on the oxygen atoms nih.gov.
Reaction Pathway Modeling and Transition State Analysis using Quantum Chemical Methods
Quantum chemical methods can be employed to model reaction pathways and identify transition states, providing a detailed mechanistic understanding of chemical reactions. For instance, the deoxygenation of pyridine N-oxides is a common reaction, and DFT calculations can be used to explore the mechanism of this process for this compound.
By mapping the potential energy surface for a given reaction, the structures of reactants, products, intermediates, and transition states can be determined. The activation energy for each step can be calculated, allowing for the identification of the rate-determining step. This type of analysis would be invaluable for understanding the reactivity of the N-oxide group in this compound in various chemical transformations researchgate.net.
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking nih.gov.
For this compound, NCI analysis can reveal the nature and strength of intermolecular interactions in the solid state or in solution. For example, it can identify potential hydrogen bonding between the N-oxide oxygen and hydrogen atoms of neighboring molecules, as well as π-π stacking interactions between the aromatic rings. Understanding these forces is essential for predicting the crystal structure and physical properties of the compound.
Applications of 1 Oxidopyridin 4 Yl Phenyl Methanone in Advanced Organic Synthesis and Materials Science
Strategic Building Block Utility in the Synthesis of Complex Organic Molecules
(1-Oxidopyridin-4-yl)(phenyl)methanone serves as a key intermediate in the synthesis of a variety of more complex organic structures. The presence of the N-oxide group significantly alters the reactivity of the pyridine (B92270) ring, making it susceptible to a range of functionalization reactions that are not readily achievable with the parent 4-benzoylpyridine (B1666322).
The versatility of 4-benzoylpyridine N-oxide is demonstrated through its efficient functionalization via C-C, C-N, C-O, and C-Cl bond-forming procedures with both nucleophiles and electrophiles. uantwerpen.be For instance, it can be readily functionalized with a variety of oxygen and nitrogen-based nucleophiles. uantwerpen.be Furthermore, it undergoes cyanation and chlorination reactions, providing pathways to introduce these important functional groups onto the pyridine scaffold. uantwerpen.be
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have also been successfully applied to 4-benzoylpyridine N-oxide. Directed arylation with p-tolyl bromide and cross-dehydrogenative olefination with methyl acrylate (B77674) have been achieved, showcasing its utility in constructing complex aryl and vinyl-substituted pyridines. uantwerpen.be These transformations highlight the role of the N-oxide as a directing group and an activator for C-H functionalization.
A general and efficient method for the synthesis of substituted pyridines involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with trifluoroacetic anhydride (B1165640). This approach is compatible with a range of functional groups, further expanding the synthetic utility of this compound as a precursor to tailored pyridine derivatives.
Ligand Design and Coordination Chemistry with Metal Centers
The oxygen atom of the N-oxide group in this compound provides a hard donor site, making it an excellent ligand for coordination with various metal centers. This has led to the development of a rich coordination chemistry and the exploration of the resulting metal complexes in catalysis.
Synthesis and Spectroscopic Characterization of Metal Complexes
Several transition metal complexes of this compound (referred to as 4-Bzpy in this context) have been synthesized and characterized. Of particular note are two copper(II) complexes: [Cu(NCS)₂(4-Bzpy)₂] (1) and [Cu(NO₃)₂(4-Bzpy)₄] (2). nih.gov These complexes have been thoroughly characterized using a suite of analytical techniques including IR and UV spectroscopy, elemental analysis, and X-ray crystallography. nih.gov
In complex 1 , the Cu(II) atom adopts a square planar geometry, while in complex 2 , it exhibits a distorted octahedral environment. nih.gov The solid-state structures are stabilized by various non-covalent interactions, including C-H···π interactions and C-H···S hydrogen bonds in complex 1 , and a combination of π-π interactions, C-H···π interactions, and C-H···O hydrogen bonds in complex 2 , leading to the formation of three-dimensional supramolecular architectures. nih.gov
The spectroscopic data for these complexes provide valuable insights into the coordination environment of the metal center.
| Complex | Selected IR Bands (cm⁻¹) ν(C=O) | UV-Vis λₘₐₓ (nm) | Reference |
| [Cu(NCS)₂(4-Bzpy)₂] (1) | 1651 | 258, 368 | nih.gov |
| [Cu(NO₃)₂(4-Bzpy)₄] (2) | 1653 | 257, 375 | nih.gov |
Interactive Data Table: Spectroscopic Data for Copper(II) Complexes of 4-Benzoylpyridine.
Role in Catalytic Cycles (e.g., as a Lewis Base or Oxidant Ligand)
Pyridine N-oxide derivatives are known to act as ligands in various catalytic transformations. In some instances, they can serve as Lewis bases, activating substrates or catalysts. In others, they can function as oxidant ligands, participating directly in redox processes.
Zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones. rsc.org While this example does not specifically use this compound, it highlights the general catalytic potential of this class of ligands.
A copper-catalyzed aerobic oxidation of benzylpyridine N-oxides has been reported, where the N-oxide moiety acts as a built-in activator for the oxidation of the benzylic methylene (B1212753) group without the need for additional additives. uantwerpen.be This suggests a direct role for the N-oxide in the catalytic cycle, potentially as an oxygen atom transfer agent. The study also noted that intermolecular oxygen transfer can occur, leading to the formation of benzoylpyridines. uantwerpen.be This reactivity underscores the potential of this compound and its derivatives to act as oxidants in certain catalytic systems.
Photophysical Properties and Potential in Optoelectronic Applications
The combination of the benzoyl chromophore and the pyridine N-oxide system in this compound gives rise to interesting photophysical properties, making it a candidate for investigation in optoelectronic applications.
Optical Absorption and Emission Spectra Analysis
The luminescent properties of the copper(II) complexes of 4-benzoylpyridine, [Cu(NCS)₂(4-Bzpy)₂] (1) and [Cu(NO₃)₂(4-Bzpy)₄] (2), have been investigated in both H₂O solution and the solid state at room temperature. nih.gov The emission spectra of these complexes indicate that they are luminescent materials.
The photophysical properties of a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives with various N-substituents have been studied, providing a framework for understanding the structure-property relationships in such systems. nih.gov While not directly on the title compound, this research highlights the potential for tuning the optical properties of N-heterocyclic compounds through substitution.
| Complex | Emission Maxima (nm) in Solid State | Reference |
| [Cu(NCS)₂(4-Bzpy)₂] (1) | 445 | nih.gov |
| [Cu(NO₃)₂(4-Bzpy)₄] (2) | 453 | nih.gov |
Interactive Data Table: Solid-State Emission Data for Copper(II) Complexes of 4-Benzoylpyridine.
Excited State Dynamics and Photochemical Stability of Pyridine N-Oxide Systems
The photochemistry of heteroaromatic N-oxides has been a subject of considerable interest. Upon irradiation, these compounds can undergo various transformations. The photolysis of 4-benzoylpyridine N-oxide has been studied, revealing that it can generate free oxygen atoms, O(³P), in solution. researchgate.net This photochemical reactivity points to its potential use as a photo-oxidant.
The excited-state dynamics of pyridine N-oxide derivatives are complex. Theoretical calculations on related 2-alkyloamino-6-methyl-4-nitropyridine N-oxides suggest the existence of multiple isomers in the S₁ excited state, with some having a π,π* character and one having an n,π* character. nih.gov These different excited-state species can influence the photophysical and photochemical pathways of the molecule.
The photochemistry of pyrimidine (B1678525) N-oxides has also been investigated, with the formation of unstable oxaziridine (B8769555) intermediates being a common postulate. wur.nl Although these intermediates are often too unstable to be isolated, their formation is a key step in the photoreactions of many aromatic N-oxides. wur.nl The study of the excited states of aromatic N-oxides has shown that both singlet and triplet excited states can be involved in their photochemical reactions, depending on the specific compound and reaction conditions. wur.nl The photochemical stability of this compound is therefore a critical factor to consider for its potential applications in optoelectronic devices, where long-term operational stability is paramount.
Supramolecular Chemistry and Host-Guest Interactions Involving Pyridine N-Oxide Derivatives
The field of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, has seen significant growth. The underlying principle of this area of chemistry is molecular recognition, where molecules selectively bind to one another through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are fundamental to the formation of intricate and functional supramolecular assemblies. Host-guest chemistry, a central concept within supramolecular chemistry, involves the complexation of a "guest" molecule or ion within a larger "host" molecule.
Pyridine N-oxide derivatives, including this compound, are particularly noteworthy building blocks in the construction of supramolecular architectures due to their unique electronic and structural characteristics. The N-oxide group significantly influences the properties of the pyridine ring, enhancing its ability to participate in various non-covalent interactions.
The N-oxide functional group in pyridine N-oxide derivatives is a strong hydrogen bond acceptor. The oxygen atom of the N-O bond is electron-rich and can readily form hydrogen bonds with suitable donor groups. This property is crucial for the self-assembly of molecules and the formation of predictable patterns in the solid state, a key aspect of crystal engineering. For instance, in the crystal structure of related metal complexes containing 4-benzoylpyridine (the parent compound of the title molecule), intermolecular O—H···O hydrogen bonds have been observed, demonstrating the capability of the carbonyl oxygen to act as a hydrogen bond acceptor. The presence of the N-oxide group in this compound would provide an additional, strong hydrogen bond accepting site, enhancing its potential for forming complex hydrogen-bonded networks.
The aromatic rings present in this compound, namely the pyridine N-oxide and the phenyl rings, are capable of participating in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the stabilization of supramolecular structures. In studies of copper(II) complexes with 4-benzoylpyridine, multiform π-π interactions, along with C-H···π interactions, were found to connect molecules into three-dimensional supramolecular structures. researchgate.net The introduction of the N-oxide group can further modulate the electron density of the pyridine ring, potentially leading to stronger and more specific π-π stacking arrangements.
The N-oxide oxygen atom in pyridine N-oxide derivatives can act as a coordination site for metal ions, making them valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and sensing. Research on zinc complexes with pyridine-N-oxide ligands has shown the formation of stable complexes where the N-oxide oxygen atom coordinates to the metal center. nih.gov The bifunctional nature of this compound, possessing both an N-oxide and a carbonyl group, offers multiple coordination sites, allowing for the formation of diverse and complex coordination networks. For example, studies on Fe(II), Ni(II), and Zn(II) azido (B1232118) complexes with 4-benzoylpyridine have revealed the formation of monomeric and polymeric structures where the supramolecular arrangement is dictated by a combination of coordination bonds and non-covalent interactions such as O···H, N···H, and C···H contacts. osti.gov
The combination of a polar N-oxide group and aromatic rings makes this compound a potential guest molecule for various host systems, such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic phenyl group can be encapsulated within the cavity of a host molecule, while the polar N-oxide group can interact with the host's portal or exterior, leading to the formation of stable host-guest complexes. While specific studies on the inclusion of this compound are not widely available, research on the complexation of other pyridine N-oxide derivatives provides strong evidence for this potential. For instance, the formation of charge-transfer complexes between nitro-substituted pyridine N-oxides and pyrene (B120774), resulting in the formation of co-crystals, highlights the ability of the N-oxide functionality to facilitate host-guest interactions. nih.gov The binding of these guest molecules within a host can significantly alter their physical and chemical properties, which is of interest for applications in drug delivery and materials science.
Below is a table summarizing the types of non-covalent interactions observed in related pyridine and pyridine N-oxide compounds, which are indicative of the potential interactions involving this compound.
| Compound/Complex System | Interacting Moieties | Type of Non-Covalent Interaction | Reference |
| Copper(II) complexes with 4-benzoylpyridine | Phenyl and pyridine rings, C-H bonds, Sulfur atoms | C-H···π interactions, C-H···S hydrogen bonds, π-π interactions | researchgate.net |
| Fe(II), Ni(II), and Zn(II) azido complexes with 4-benzoylpyridine | Carbonyl oxygen, Azide nitrogen, C-H bonds | O···H, N···H, and C···H contacts | osti.gov |
| Zinc complexes with dipyridylpyrrole N-oxide ligands | Imino hydrogen and N-oxide oxygen | Intramolecular hydrogen bonding | nih.gov |
| Zinc-coordinated 4-nitroquinoline-N-oxide and pyrene | N-oxide and pyrene rings | π-π stacking, Charge-transfer interactions | nih.gov |
Future Research Directions and Perspectives for 1 Oxidopyridin 4 Yl Phenyl Methanone Chemistry
Development of Novel and Sustainable Synthetic Routes
The primary route to (1-Oxidopyridin-4-yl)(phenyl)methanone and related pyridine (B92270) N-oxides is through the oxidation of the parent pyridine. wikipedia.org Future research will undoubtedly focus on enhancing the efficiency, safety, and environmental compatibility of these transformations.
Green Oxidation Methodologies: Traditional oxidation methods often rely on peroxy acids, which can present safety and waste-disposal challenges. wikipedia.org A significant area of future development lies in "green" oxidation protocols. Aqueous hydrogen peroxide (H₂O₂) is an ideal oxidant due to its high oxygen content, safety, and low cost. acs.org Research into catalysts that can efficiently activate H₂O₂ is crucial. For instance, a titanium silicalite (TS-1) catalyst used in a packed-bed microreactor with H₂O₂ has been shown to be a safer, greener, and highly efficient continuous flow process for producing various pyridine N-oxides, achieving up to 99% yields. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating for over 800 hours while maintaining catalyst activity. organic-chemistry.org Further exploration of heterogeneous catalysts, such as lacunary polyoxometalates, offers the promise of reusable and environmentally benign synthetic procedures. acs.org
Continuous Flow Synthesis: The adoption of continuous flow microreactors represents a major leap forward for the synthesis of pyridine N-oxides. organic-chemistry.orgresearchgate.netresearchgate.net This technology offers superior control over reaction parameters, enhanced safety by minimizing the accumulation of energetic intermediates, and easier scalability compared to traditional batch reactors. organic-chemistry.orgresearchgate.net A two-step continuous flow process has been successfully used to prepare 4-nitropyridine (B72724) from pyridine N-oxide, demonstrating the potential for multi-step syntheses in a flow regime. researchgate.net Developing a fully continuous process for this compound, from the initial oxidation of 4-benzoylpyridine (B1666322) to downstream purification, would be a significant advancement for industrial-scale production. acs.org
Alternative Activation Strategies: Beyond direct oxidation, novel synthetic routes could involve the late-stage functionalization of simpler pyridine N-oxide precursors. For example, methods for the direct arylation of pyridine N-oxide at the C-4 position could provide an alternative pathway to the target molecule, circumventing the need to handle the pre-functionalized pyridine. berkeley.edu
| Oxidizing System | Key Advantages | Sustainability Aspect | Citation(s) |
| H₂O₂ / Titanium Silicalite (TS-1) | High yield (up to 99%), suitable for continuous flow, high efficiency. | Greener alternative to batch reactors, catalyst is stable and reusable. | organic-chemistry.org, researchgate.net |
| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic system, effective for various substituted pyridines. | Reduces stoichiometric waste compared to peracids. | arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Universal, effective under mild conditions. | Established method, but generates organic waste. | arkat-usa.org, mdpi.com |
| Dinitrogen pentoxide in SO₂ | Effective for nitration of pyridines, leading to functionalized precursors. | Involves hazardous reagents, requires careful handling. | oaji.net |
Exploration of Unconventional Reactivity Patterns and Mechanistic Insights
The pyridine N-oxide moiety imparts unique electronic characteristics that enable reactivity patterns distinct from the parent pyridine ring. Future research should focus on harnessing this unique reactivity and gaining a deeper mechanistic understanding of these transformations.
C–H Functionalization: Pyridine N-oxides have emerged as exceptional substrates for direct C–H functionalization reactions. nih.gov The N-oxide group activates the C2 and C4 positions for nucleophilic attack and also serves as a directing group in metal-catalyzed reactions. scripps.edu For this compound, the electron-withdrawing acetyl group at the 4-position is known to make the pyridine N-oxide susceptible to attack at the C-2 position. oaji.net Future work should explore a broader range of C–H functionalization reactions, such as alkylation, alkenylation, and acylation, at the C2/C6 positions. researchgate.net Pyridine N-oxides have also been developed as effective photoinduced hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization, a strategy whose versatility is enhanced by the ease with which the catalyst's reactivity can be tuned through simple structural modifications. chemrxiv.orgacs.org
Mechanistic Elucidation: A deeper understanding of reaction mechanisms is paramount for optimizing existing reactions and discovering new ones. Computational studies have revealed that pyridine N-oxide substrates are more reactive in certain Rh(III)-catalyzed annulations because the directing group interacts more strongly with the metal center. nih.gov For direct arylation reactions, mechanistic studies have provided strong evidence for cooperative catalysis between two distinct palladium centers, where C–H activation occurs at one metal center before the activated group is transferred to a second metal center for functionalization. berkeley.edu Applying detailed kinetic analysis, isotopic labeling experiments, and in-situ spectroscopic monitoring to reactions of this compound will provide crucial insights into the operative pathways, including the potential role of radical intermediates. nih.govacs.org
Photochemistry and Radical Chemistry: The N-O bond can participate in unique photochemical transformations. wur.nl Irradiation can lead to rearrangements, and the N-oxide can act as an oxygen-atom donor. The excited singlet state of some N-oxides leads to isomerizations, while the triplet state can be responsible for oxygen abstraction. wur.nl Furthermore, pyridine N-oxides can be used to generate oxygen-centered radicals for C-H functionalization or can participate in radical additions. acs.orgnih.gov Exploring the photochemical and radical-mediated reactivity of this compound could open doors to novel bond constructions and functionalization strategies that are inaccessible through traditional thermal reactions.
Advanced Computational Predictions for Rational Design and Property Modulation
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery of new molecules and materials. patsnap.comopenmedicinalchemistryjournal.com
Predictive Modeling for Synthesis and Reactivity: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the geometric and electronic structures of this compound and its derivatives. worldscientific.combohrium.com These calculations can predict heats of formation, N-O bond dissociation energies, and spectroscopic properties, offering insights into stability and reactivity. worldscientific.comnih.gov For instance, DFT calculations have been used to guide the development of pyridine N-oxide catalysts for living radical polymerization by correlating the electron-donating ability of substituents with catalytic activity. acs.org Similar computational screening could be used to predict the most effective substitution patterns on the phenyl or pyridyl rings of this compound to tune its electronic properties for specific applications.
Rational Design of Functional Molecules: Computational methods are central to the rational design of molecules with desired functions. patsnap.com By simulating interactions with biological targets or predicting material properties, researchers can prioritize synthetic targets. openmedicinalchemistryjournal.com For example, computational studies on related benzoyl-phenoxy-acetamide scaffolds used DFT to explore the nucleophilicity of aminopyridines to guide synthesis, and other tools to predict properties like water solubility and CNS penetration. nih.gov For this compound, computational tools can be used to design derivatives with tailored properties, such as optimized dipole moments for nonlinear optical materials or specific coordination geometries for metal-organic frameworks. This "presynthesis prediction" approach is cost-saving and significantly enhances the efficiency of the discovery process. openmedicinalchemistryjournal.com
| Computational Method | Application in this compound Research | Potential Outcome | Citation(s) |
| Density Functional Theory (DFT) | Calculate electronic structure, bond energies, reaction pathways, and spectroscopic properties. | Predict reactivity, guide catalyst design, understand reaction mechanisms. | worldscientific.com, acs.org, researchgate.net |
| Molecular Docking | Predict binding modes and affinities to target proteins or within porous materials. | Design of new ligands for catalysis or building blocks for functional materials. | patsnap.com, openmedicinalchemistryjournal.com |
| Molecular Dynamics (MD) | Simulate the movement of the molecule and its complexes over time. | Understand conformational flexibility, stability of host-guest complexes, and material dynamics. | patsnap.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural features with physical or material properties. | Develop predictive models for properties like solubility, thermal stability, or optical response. | patsnap.com |
Integration into Emerging Fields of Chemical Science for Advanced Material Development
The unique structural and electronic features of this compound make it an attractive building block for advanced functional materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine N-oxide group is an excellent ligand for coordinating with metal ions. mdpi.comresearchgate.net The oxygen atom acts as a hard donor, while the nitrogen-containing ring provides diverse coordination geometries. This makes this compound a promising candidate for constructing novel MOFs and coordination polymers. researchgate.net The benzoyl group can act as a secondary functional site for post-synthetic modification or can influence the framework's porosity and electronic properties. Research in this area could lead to materials for gas storage, separation, or catalysis. The thermolysis of MOFs is also a strategy for creating highly crystalline metal or metal oxide nanoparticles embedded in a carbon matrix. rsc.org
Functional Organic Materials: The large dipole moment of the N-oxide bond (around 4.0 to 5.0 D) is a key feature that can be exploited in materials science. nih.gov Polymers incorporating pyridine N-oxide moieties have been investigated for applications in nonlinear optics. nih.govacs.org Integrating this compound into polymer backbones or as pendant groups could lead to new materials with tailored dielectric or optical properties.
Organocatalysis: Pyridine N-oxides can function as organocatalysts, for example, in living radical polymerization, where they act as halogen bonding catalysts. acs.org The catalytic activity can be tuned by changing substituents on the pyridine ring. acs.org Investigating this compound and its derivatives as catalysts for various organic transformations is a promising avenue of research. The combination of the N-oxide and ketone functionalities may lead to cooperative catalytic effects or unique substrate activation modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
